molecular formula C17H14ClNO3S B229172 [(5-Chloro-2-methoxyphenyl)sulfonyl]naphthylamine

[(5-Chloro-2-methoxyphenyl)sulfonyl]naphthylamine

Cat. No.: B229172
M. Wt: 347.8 g/mol
InChI Key: GUCSVCAAZUJRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-Chloro-2-methoxyphenyl)sulfonyl]naphthylamine is an organic compound with the molecular formula C17H14ClNO3S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-2-methoxyphenyl)sulfonyl]naphthylamine typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 1-naphthylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(5-Chloro-2-methoxyphenyl)sulfonyl]naphthylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of [(5-Chloro-2-methoxyphenyl)sulfonyl]naphthylamine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to a decrease in the production of bicarbonate ions. This inhibition can affect various physiological processes, including pH regulation and ion transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-Chloro-2-methoxyphenyl)sulfonyl]naphthylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methoxy groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C17H14ClNO3S

Molecular Weight

347.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-naphthalen-1-ylbenzenesulfonamide

InChI

InChI=1S/C17H14ClNO3S/c1-22-16-10-9-13(18)11-17(16)23(20,21)19-15-8-4-6-12-5-2-3-7-14(12)15/h2-11,19H,1H3

InChI Key

GUCSVCAAZUJRLD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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